molecular formula C7H6N2O B3029799 2-Methyloxazolo[4,5-c]pyridine CAS No. 78998-29-5

2-Methyloxazolo[4,5-c]pyridine

Cat. No.: B3029799
CAS No.: 78998-29-5
M. Wt: 134.14 g/mol
InChI Key: MNEWMWOJTJIXFU-UHFFFAOYSA-N
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Description

2-Methyloxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

2-Methyloxazolo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Oxazolo[3,2-a]pyridine
  • Imidazo[1,2-a]pyridine
  • Thiazolo[4,5-c]pyridine

Uniqueness

2-Methyloxazolo[4,5-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWMWOJTJIXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562783
Record name 2-Methyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78998-29-5
Record name 2-Methyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-hydroxypyridine was reacted with acetic anhydride to afford 4.7 g of 2-methyloxazolo[4,5-c]pyridine; mp 56°-58° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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